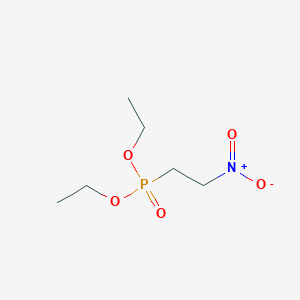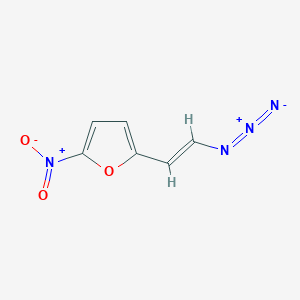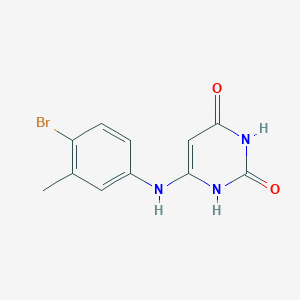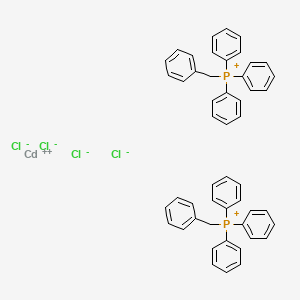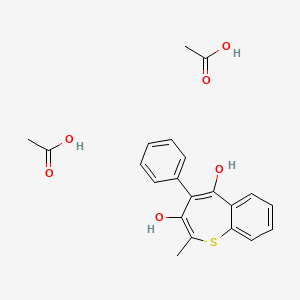
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol is an organic compound that belongs to the class of benzothiepines. Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring. This compound is characterized by the presence of acetic acid, a methyl group, a phenyl group, and two hydroxyl groups attached to the benzothiepine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepine ring. The introduction of the methyl and phenyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions. The hydroxyl groups are often introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-phenyl-1-benzothiepine: Lacks the hydroxyl groups present in acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol.
4-phenyl-1-benzothiepine-3,5-diol: Lacks the methyl group present in this compound.
2-methyl-1-benzothiepine-3,5-diol: Lacks the phenyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
72262-58-9 |
|---|---|
Formule moléculaire |
C21H22O6S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
acetic acid;2-methyl-4-phenyl-1-benzothiepine-3,5-diol |
InChI |
InChI=1S/C17H14O2S.2C2H4O2/c1-11-16(18)15(12-7-3-2-4-8-12)17(19)13-9-5-6-10-14(13)20-11;2*1-2(3)4/h2-10,18-19H,1H3;2*1H3,(H,3,4) |
Clé InChI |
WYCBLGNZPAIREG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=CC=CC=C2S1)O)C3=CC=CC=C3)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






